(3S)-3-aminobutanoic acid

Plant immunity Agrochemical priming Oxidative stress

Select (3S)-3-aminobutanoic acid (CAS 3775-72-2, (S)-BABA) for research where stereochemical integrity is non-negotiable. The (R)-enantiomer and racemic mixture (CAS 541-48-0) are scientifically invalid substitutes: (R)-BABA induces dose-dependent phytotoxicity in tomato, while the racemate introduces 50% inert or confounding (R)-component that compromises experimental reproducibility. For plant immunity studies, (S)-BABA elicits only a mild, transient oxidative stress response, enabling clean dissection of defense priming pathways. In medicinal chemistry, its documented enantiopurity (≥98% ee) ensures chiral fidelity in API synthesis, avoiding costly downstream diastereomer resolution. For green chemistry benchmarks, a validated chemoenzymatic route achieves 99% ee with an E-factor of 41, setting a standard for sustainable peptide building block synthesis.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 3775-72-2
Cat. No. B1272356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-aminobutanoic acid
CAS3775-72-2
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N
InChIInChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyOQEBBZSWEGYTPG-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Aminobutanoic Acid (CAS 3775-72-2): Chiral Identity and Procurement Baseline for the (S)-Enantiomer of β-Aminobutyric Acid


(3S)-3-Aminobutanoic acid (CAS 3775-72-2), also designated as (S)-3-aminobutyric acid or L-3-aminobutyric acid, is a non-proteinogenic β-amino acid bearing a single stereocenter at the C3 position with (S)-configuration [1]. It is the enantiomerically pure counterpart to the racemic mixture 3-aminobutanoic acid (CAS 541-48-0) and the antipode (R)-3-aminobutanoic acid [1]. The compound is a naturally occurring metabolite reported in Cycas revoluta and functions as a chiral building block in pharmaceutical synthesis, peptide chemistry, and plant immunity research [1][2]. Its procurement value is tied directly to stereochemical integrity, as the biological and functional properties of β-aminobutyric acid are enantiomer-specific [3].

Why (3S)-3-Aminobutanoic Acid Cannot Be Substituted by the Racemate or (R)-Enantiomer in Scientific Applications


Generic substitution of (3S)-3-aminobutanoic acid with the racemic mixture (RS-BABA, CAS 541-48-0) or the (R)-enantiomer is scientifically invalid due to stereomer-specific biological divergence. In tomato model systems, the (R)-enantiomer induces dose-dependent and systemic phytotoxic symptoms, whereas the (S)-enantiomer produces a milder and more transient oxidative stress response [1]. At the molecular level, enantiomer-specific binding of the (R)-enantiomer—but not the (S)-enantiomer—to aspartyl-tRNA synthetase (IBI1) primes noncanonical defense signaling [2]. Furthermore, the racemate introduces a 50% inert or counterproductive (R)-component that confounds experimental reproducibility in chiral-sensitive applications. In pharmaceutical synthesis, enantiopurity dictates downstream stereochemical fidelity; the use of racemic starting material would yield diastereomeric mixtures requiring costly chiral resolution [3].

(3S)-3-Aminobutanoic Acid: Product-Specific Quantitative Differentiation Evidence Against Comparators


Reduced Phytotoxicity: (3S)-3-Aminobutanoic Acid vs. (R)-Enantiomer in Tomato Oxidative Stress Markers

In tomato (Solanum lycopersicum), the (S)-enantiomer of 3-aminobutanoic acid induces a milder and more transient oxidative stress response compared to the (R)-enantiomer, which triggers dose-dependent and systemic phytotoxic symptoms. At high doses, RS-BABA (racemate) and (R)-BABA induce hydrogen peroxide accumulation, lipid peroxidation, and anthocyanin accumulation in tomato leaves, while this response is significantly attenuated upon (S)-BABA application [1]. BABA-induced phytotoxicity is explicitly stereomer-specific, with (R)-BABA as the primary driver of phytotoxic effects [1].

Plant immunity Agrochemical priming Oxidative stress Stereomer-specific toxicity

Enantioselective Chemoenzymatic Synthesis: 99% ee Process vs. Conventional Asymmetric Routes

A reported chemoenzymatic route to (3S)-3-aminobutanoic acid achieves an excellent enantiomeric excess of 99% ee with an overall isolated yield of 28% [1]. The process utilizes an initial aza-Michael addition from cheap prochiral compounds, followed by enzymatic resolution with commercially available Candida antarctica lipase B in a solvent-free one-pot process, concluding with hydrolysis and hydrogenation [1]. Notably, this sequence does not require column chromatography with organic solvents and requires only one intermediate purification step [1]. The environmental impact was quantified with an E-factor of 41, and a comparative mass-balancing assessment against the previous synthetic process was performed using the E-factor and selectivity index S⁻¹ [1].

Green chemistry Biocatalysis Chiral synthesis Process chemistry

β-Amino Acid Scaffold Potency: 3-Aminobutanoic Acid-Derived GAT1 Inhibitor pIC₅₀ 5.34 vs. 3-Aminopropanoic Acid Homolog Preference

In a comparative study of GABA uptake inhibitors, the 3-aminobutanoic acid scaffold was evaluated against its lower homolog 3-aminopropanoic acid. While 3-aminopropanoic acid exhibits a distinct preference for GAT3 over GAT1, its homolog 3-aminobutanoic acid served as the parent structure for synthesizing a series of N-substituted derivatives [1]. Among all tested compounds, the 4,4-diphenylbut-3-enyl substituted 3-aminobutanoic acid derivative (rac)-6b demonstrated the highest potency at GAT1 with a pIC₅₀ value of 5.34 [1]. This establishes the 3-aminobutanoic acid β-amino acid framework as a productive scaffold for GAT1-targeted inhibitor development, distinct from the GAT3 preference of the 3-aminopropanoic acid scaffold.

GABA transporter Neuropharmacology GAT1 inhibitor β-Amino acid scaffold

Procurement Specification: Commercial Enantiopurity and Optical Rotation Benchmarking for (3S)-3-Aminobutanoic Acid

Commercial sources of (3S)-3-aminobutanoic acid provide enantiopurity benchmarks that enable lot-to-lot verification. The compound is available at ≥98.0% purity (neutralization titration) with a specified specific rotation [α]²⁰/D of +34.0 to +38.0 deg (c=1, H₂O) [1]. Alternative vendors report [α]D²⁵ = +36 ± 2º (c=1 in H₂O) at ≥95% purity (NMR) . These optical rotation values serve as critical quality control metrics for confirming stereochemical integrity upon receipt, as the (R)-enantiomer would exhibit rotation of opposite sign. Melting point is reported at 219 °C with decomposition, providing an additional identity verification parameter [1].

Analytical chemistry Chiral purity Quality control Procurement specification

(3S)-3-Aminobutanoic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


Plant Priming Research Requiring Low-Phytotoxicity Control Agent

Investigators studying β-aminobutyric acid-induced resistance in crops should select (3S)-3-aminobutanoic acid as the low-phytotoxicity enantiomer control. Unlike (R)-BABA or the racemate, (S)-BABA induces only a mild and transient oxidative stress response in tomato, enabling clean discrimination between defense priming effects and confounding phytotoxic damage [1]. This application scenario is supported by direct head-to-head comparison data showing stereomer-specific phytotoxicity divergence.

Asymmetric Synthesis of β-Amino Acid-Derived Pharmaceutical Intermediates

Medicinal chemists developing chiral drug candidates requiring enantiopure β-amino acid building blocks should procure (3S)-3-aminobutanoic acid with documented 99% ee or vendor-specified optical rotation parameters. The validated chemoenzymatic synthesis route demonstrates that high enantiomeric excess is achievable and verifiable [1], and commercial specifications provide acceptance criteria of [α]²⁰/D +34.0 to +38.0° [2]. Use of racemic 3-aminobutanoic acid would introduce diastereomeric complexity requiring costly resolution.

GABA Transporter Pharmacology: GAT1-Targeted Inhibitor Scaffold Development

Neuroscience laboratories pursuing GAT1-selective GABA uptake inhibitors can utilize the 3-aminobutanoic acid β-amino acid framework as a validated parent scaffold. Derivatives of this scaffold have demonstrated quantifiable GAT1 inhibitory activity (pIC₅₀ 5.34), differentiating the 3-aminobutanoic acid backbone from the 3-aminopropanoic acid scaffold which preferentially targets GAT3 [1]. This scaffold selection is supported by cross-study comparable evidence establishing the structure-activity relationship.

Green Chemistry Process Development and Enantioselective Biocatalysis Benchmarking

Process chemists developing sustainable asymmetric synthesis methodologies can employ (3S)-3-aminobutanoic acid as a case-study target with documented green metrics. The reported chemoenzymatic route provides a benchmark E-factor of 41, elimination of column chromatography with organic solvents, and a 99% ee outcome [1]. This enables comparative assessment of novel synthetic routes against an established green chemistry baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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